molecular formula C15H12F3NO2 B5749568 N-[4-(Trifluoromethyl)phenyl]-4-methoxybenzamide

N-[4-(Trifluoromethyl)phenyl]-4-methoxybenzamide

Cat. No.: B5749568
M. Wt: 295.26 g/mol
InChI Key: LXAKUKXOFYEORB-UHFFFAOYSA-N
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Description

N-[4-(Trifluoromethyl)phenyl]-4-methoxybenzamide is a benzamide derivative characterized by a 4-methoxybenzoyl moiety and a 4-(trifluoromethyl)phenyl group attached to the amide nitrogen. The methoxy group at the para position of the benzoyl ring is electron-donating, enhancing resonance stabilization of the amide bond, while the trifluoromethyl (CF₃) group on the aniline ring is strongly electron-withdrawing, increasing lipophilicity and metabolic stability.

Properties

IUPAC Name

4-methoxy-N-[4-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO2/c1-21-13-8-2-10(3-9-13)14(20)19-12-6-4-11(5-7-12)15(16,17)18/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAKUKXOFYEORB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Trifluoromethyl)phenyl]-4-methoxybenzamide typically involves the reaction of 4-(trifluoromethyl)aniline with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization or column chromatography to obtain a pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. This may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and product purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(Trifluoromethyl)phenyl]-4-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-(trifluoromethyl)benzaldehyde or 4-(trifluoromethyl)benzoic acid, while reduction of the amide group can produce N-[4-(trifluoromethyl)phenyl]-4-methoxyaniline .

Scientific Research Applications

N-[4-(Trifluoromethyl)phenyl]-4-methoxybenzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[4-(Trifluoromethyl)phenyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares N-[4-(Trifluoromethyl)phenyl]-4-methoxybenzamide with structurally analogous benzamides:

Compound Name Amide Nitrogen Substituent Benzoyl Substituent Melting Point (°C) Key Properties
This compound 4-(Trifluoromethyl)phenyl 4-Methoxy Not Reported High lipophilicity (CF₃), resonance stabilization (OCH₃)
N-(2-Fluoro-5-(trifluoromethyl)phenyl)-4-methoxybenzamide 2-Fluoro-5-(trifluoromethyl)phenyl 4-Methoxy 105–107 Enhanced polarity (F), reduced steric hindrance compared to bulkier substituents
N-(4-Bromophenyl)-4-methoxybenzamide 4-Bromophenyl 4-Methoxy Not Reported Bromine as a leaving group; potential synthetic intermediate
N-(3-(2-Aminothiazol-4-yl)-4-(benzyloxy)phenyl)-4-methoxybenzamide 3-(2-Aminothiazol-4-yl)-4-(benzyloxy)phenyl 4-Methoxy 202–203 BACE-1 inhibition activity; increased hydrogen bonding capacity (aminothiazole)
N-(4-Methyl-3-nitrophenyl)-4-(trifluoromethyl)benzamide 4-Methyl-3-nitrophenyl 4-Trifluoromethyl Not Reported Nitro group (electron-withdrawing) increases reactivity; reduced solubility

Functional Group Impact Analysis

  • Trifluoromethyl (CF₃): Present in both the target compound and N-(2-Fluoro-5-(trifluoromethyl)phenyl)-4-methoxybenzamide , the CF₃ group enhances lipophilicity and metabolic stability by resisting oxidative degradation. However, its para position in the target compound minimizes steric hindrance compared to ortho-substituted analogs.
  • Methoxy (OCH₃): The electron-donating methoxy group in the benzoyl ring stabilizes the amide bond via resonance, improving solubility in polar solvents. This contrasts with nitro or bromo substituents, which reduce solubility .
  • Fluorine and Halogens: Fluorine in compound 35 increases polarity and bioavailability, while bromine in N-(4-Bromophenyl)-4-methoxybenzamide serves as a synthetic handle for cross-coupling reactions.

Key Takeaways

  • Structural Flexibility: Minor changes in substituent position (e.g., para vs. ortho CF₃) significantly alter physicochemical and biological properties.
  • Bioactivity Optimization: Electron-withdrawing groups (CF₃, NO₂) enhance enzyme binding but may reduce solubility, necessitating a balance in drug design.
  • Synthetic Utility: The methoxybenzamide scaffold serves as a versatile intermediate for generating libraries of bioactive molecules .

Biological Activity

N-[4-(Trifluoromethyl)phenyl]-4-methoxybenzamide is a compound of significant interest due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which is known to enhance biological activity through increased metabolic stability and lipid solubility. The presence of the methoxy group further modifies its interaction with biological targets. These structural elements contribute to its ability to penetrate biological membranes and interact effectively with various enzymes and receptors.

The mechanism of action of this compound primarily involves:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as cyclooxygenase (COX-2) and lipoxygenases (LOX-5 and LOX-15), which are involved in inflammatory processes. The trifluoromethyl group facilitates stronger interactions with these enzymes, enhancing the compound's inhibitory effects .
  • Protein-Ligand Interactions : Molecular docking studies indicate that the compound engages in hydrogen bonding and halogen interactions with target residues in proteins, which increases its binding affinity and biological activity .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. Studies have demonstrated that it significantly reduces inflammation markers in vitro, making it a potential candidate for treating inflammatory diseases .

Cytotoxicity

Research has also explored the cytotoxic effects of this compound against various cancer cell lines. Notably, it exhibited moderate cytotoxicity against breast cancer MCF-7 cells, indicating potential applications in oncology .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Reference
COX-2 InhibitionModerate inhibition (IC50: 19.2 μM)
LOX-5 InhibitionModerate inhibition (IC50: 13.2 μM)
Cytotoxicity (MCF-7 cells)Moderate cytotoxic effect
Anti-inflammatory propertiesSignificant reduction in inflammation markers

Case Studies

  • Study on COX-2 Inhibition : A recent study evaluated the inhibitory effects of various derivatives of benzamides, including this compound. The results indicated that the compound effectively inhibited COX-2 activity, contributing to its anti-inflammatory potential .
  • Cytotoxicity Assessment : Another case study assessed the cytotoxic effects of this compound on MCF-7 breast cancer cells. The findings revealed IC50 values that suggest a promising avenue for further development as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.